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Compound of Interest

Compound Name: 2-(Benzylamino)acetonitrile

Cat. No.: B1295912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 2-
(benzylamino)acetonitrile, a molecule of interest in synthetic chemistry and potentially in drug

discovery. This document outlines nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation
The following sections summarize the key spectral data for 2-(benzylamino)acetonitrile (CAS

No: 3010-05-7; Molecular Formula: C₉H₁₀N₂; Molecular Weight: 146.19 g/mol ).[1]

Mass Spectrometry (MS) Data
Mass spectrometry data confirms the molecular weight of 2-(benzylamino)acetonitrile. In

Liquid Chromatography-Mass Spectrometry (LCMS), the compound is observed as its

protonated form.

Parameter Value

Molecular Ion ([M+H]⁺) m/z 147.2[2]

Molecular Weight 146.19 g/mol [1]
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Gas Chromatography-Mass Spectrometry (GC-MS) data available on PubChem indicates

prominent fragments, though specific values beyond the top three peaks are not detailed in the

provided information.[1] Predicted collision cross-section data for various adducts are also

available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
While specific, detailed peak lists for the ¹H and ¹³C NMR spectra of 2-
(benzylamino)acetonitrile are not publicly available in the immediate search results, the

expected resonances can be predicted based on its chemical structure. The actual spectra are

available in databases such as SpectraBase.[1]

Expected ¹H NMR Resonances:

Proton Environment
Expected Chemical

Shift (ppm)
Expected Multiplicity Integration

Phenyl (C₆H₅) ~7.2-7.4 Multiplet 5H

Benzyl CH₂ ~3.8 Singlet 2H

Methylene (N-CH₂-

CN)
~3.5 Singlet 2H

Amine (NH) Variable Broad Singlet 1H

Expected ¹³C NMR Resonances:

Carbon Environment Expected Chemical Shift (ppm)

Phenyl (C₆H₅) ~127-138

Benzyl CH₂ ~50-55

Methylene (N-CH₂-CN) ~35-40

Nitrile (CN) ~117-120

Infrared (IR) Spectroscopy Data
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A detailed list of IR absorption peaks is not readily available in the public domain. However, the

characteristic functional groups in 2-(benzylamino)acetonitrile would produce predictable

absorption bands. Vapor phase IR spectra are noted to be available in databases like

SpectraBase.[1]

Expected IR Absorption Bands:

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (Amine) 3300-3500 Medium

C-H Stretch (Aromatic) 3000-3100 Medium

C-H Stretch (Aliphatic) 2850-3000 Medium

C≡N Stretch (Nitrile) 2220-2260 Medium to Weak

C=C Stretch (Aromatic) 1450-1600 Medium to Strong

C-N Stretch 1000-1250 Medium

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for an organic

compound such as 2-(benzylamino)acetonitrile.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of

tetramethylsilane (TMS) may be added as an internal reference (δ 0.00 ppm). The solution is

then transferred to a 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

typically acquired over a range of 0-12 ppm. For ¹³C NMR, a wider spectral width of 0-220

ppm is used. Standard pulse programs are utilized for both one-dimensional and, if

necessary, two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in structure

elucidation.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or

TMS.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (for liquids/oils): A drop of the sample is placed between two KBr or NaCl plates.

KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium

bromide (KBr) and pressed into a thin, transparent disk.

Solution: The sample is dissolved in a suitable solvent (e.g., chloroform, carbon

tetrachloride) that has minimal absorption in the regions of interest, and the solution is

placed in a liquid sample cell.

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is

recorded. The sample is then placed in the spectrometer's beam path, and the sample

spectrum is acquired. The instrument records the transmittance or absorbance of infrared

radiation as a function of wavenumber (typically 4000-400 cm⁻¹).

Data Processing: The final spectrum is generated by ratioing the sample spectrum against

the background spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

(e.g., dichloromethane, methanol, hexane). The concentration is typically in the range of 1-10

µg/mL.

Gas Chromatography: A small volume (e.g., 1 µL) of the sample solution is injected into the

gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium)

through a capillary column. The column separates the components of the sample based on

their boiling points and interactions with the stationary phase.

Mass Spectrometry: As the separated components elute from the GC column, they enter the

mass spectrometer. The molecules are ionized (commonly by electron impact), and the
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resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Analysis: The mass spectrum for each component is recorded, showing the relative

abundance of different fragment ions. This fragmentation pattern can be used to identify the

compound by comparing it to a spectral library.

Logical Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized

organic compound like 2-(benzylamino)acetonitrile using various spectroscopic techniques.
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Caption: Workflow for the spectral characterization of 2-(Benzylamino)acetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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